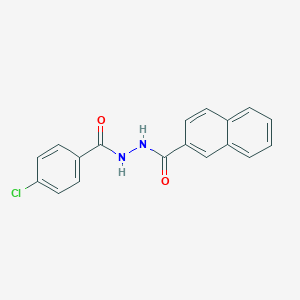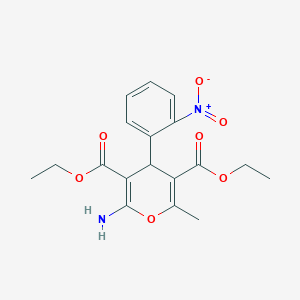![molecular formula C16H13ClF3NO3 B4882794 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as CTB, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTB belongs to the class of benzamide derivatives and is a potent antagonist of the dopamine D2 receptor.
Wirkmechanismus
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D2 receptor, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide reduces the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction.
Biochemical and Physiological Effects:
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the dopamine system, which is thought to be involved in the pathophysiology of schizophrenia and drug addiction. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to reduce the rewarding effects of drugs of abuse, which may make it a potential therapeutic agent for the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has a number of advantages for lab experiments. It is a potent and selective antagonist of the dopamine D2 receptor, which makes it a useful tool for studying the role of the dopamine system in various physiological and pathological conditions. However, N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to use in some experimental protocols.
Zukünftige Richtungen
There are a number of future directions for the study of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One area of research is the development of more potent and selective N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide analogs, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide in the treatment of other psychiatric and neurological disorders, such as depression and Parkinson's disease. Additionally, the development of new experimental protocols and techniques may allow for a better understanding of the mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 4-chloro-2-(trifluoromethyl)aniline in the presence of a coupling reagent. The resulting product is then subjected to further purification steps, such as recrystallization, to obtain pure N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. The synthesis method has been optimized to obtain a high yield of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide with high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to have anti-psychotic effects and has been tested in animal models for the treatment of schizophrenia. N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-14-4-3-10(17)7-13(14)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXGKGITLLMKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4882724.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]](/img/structure/B4882728.png)


![3-(4-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4882749.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4882753.png)
![3-allyl-5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882757.png)
![3-ethyl-5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882777.png)
![2-(2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4882779.png)

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1,2,4-oxadiazol-3-yl}-4,6-dimethyl-2-pyrimidinamine](/img/structure/B4882802.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)